molecular formula C21H21N3O3S B2956127 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-84-5

2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2956127
CAS RN: 627045-84-5
M. Wt: 395.48
InChI Key: MSUHZZIRIIPFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds within the hexahydropyrimido[5,4-c]quinoline family have been synthesized and evaluated for their antioxidant properties. For instance, Ismaili et al. (2008) prepared new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones using a two-step process starting from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates. These compounds, especially those containing the thiourea moiety, showed significant antioxidant activity, highlighting their potential therapeutic applications (Ismaili et al., 2008).

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones have been studied as corrosion inhibitors for mild steel in acidic environments. Verma et al. (2016) investigated four such compounds, finding that they effectively inhibited corrosion by adsorbing onto the steel surface. Among these, a specific derivative exhibited the highest inhibition efficiency, demonstrating the potential of these compounds in industrial applications (Verma et al., 2016).

Pharmaceutical Intermediates

Certain derivatives, such as those synthesized by Azizian et al. (2014), have been prepared through a one-pot, three-component reaction in water, showcasing the environmental friendliness and simplicity of the synthesis process. These novel pyrimido[4,5-b]quinoline-tetraones could serve as intermediates for further pharmaceutical development (Azizian et al., 2014).

properties

IUPAC Name

5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-11-28-21-23-19-18(20(26)24-21)16(12-7-9-13(27-2)10-8-12)17-14(22-19)5-4-6-15(17)25/h3,7-10,16H,1,4-6,11H2,2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUHZZIRIIPFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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